2-(3-Bromophenyl)azetidine hydrochloride
Overview
Description
2-(3-Bromophenyl)azetidine hydrochloride is a chemical compound with the molecular formula C9H11BrClN It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .
Industrial Production Methods: Industrial production methods for azetidines, including this compound, often utilize efficient catalytic processes. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)azetidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced to form different derivatives.
Ring-Opening Reactions: The strained four-membered ring can be opened under acidic or basic conditions to yield linear amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenylazetidines.
Oxidation and Reduction Reactions: Products include oxidized or reduced azetidine derivatives.
Ring-Opening Reactions: Products include linear amines and other open-chain derivatives.
Scientific Research Applications
2-(3-Bromophenyl)azetidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: It is utilized in the development of polymers and coatings with specific properties, such as antibacterial and antimicrobial activities.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules and probes for studying biological pathways.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the bromine atom in the phenyl ring contribute to its reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Phenylazetidine Hydrochloride: Lacks the bromine atom, resulting in different reactivity and applications.
2-(4-Bromophenyl)azetidine Hydrochloride: The bromine atom is positioned differently, affecting its chemical behavior.
2-(3-Chlorophenyl)azetidine Hydrochloride:
Uniqueness: This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial contexts .
Properties
IUPAC Name |
2-(3-bromophenyl)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-8-3-1-2-7(6-8)9-4-5-11-9;/h1-3,6,9,11H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPQPMVNKHTADW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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